Tert-butyl N-{5-azaspiro[2.5]octan-7-yl}carbamate is a chemical compound characterized by its unique spirocyclic structure, which contributes to its significant biological and chemical properties. This compound is classified as a carbamate, a category known for its applications in medicinal chemistry and organic synthesis. Its molecular formula is , and it has a molecular weight of 226.32 g/mol.
The synthesis of tert-butyl N-{5-azaspiro[2.5]octan-7-yl}carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The general synthetic route can be summarized as follows:
In an industrial setting, the production process is scaled up using large reactors, ensuring precise control over reaction conditions to maximize yield and purity. Purification techniques such as recrystallization or chromatography are employed to isolate the final product effectively .
The molecular structure of tert-butyl N-{5-azaspiro[2.5]octan-7-yl}carbamate features a spirocyclic system that provides rigidity and specificity in its interactions with biological targets. The compound's structure can be represented in various formats:
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-4-7-13-12(8-9)5-6-12/h9,13H,4-8H2,1-3H3,(H,14,15)
CC(C)(C)OC(=O)NC1CCNC2(C1)CC2
The structural integrity and properties of this compound make it suitable for various applications in scientific research and industry .
Tert-butyl N-{5-azaspiro[2.5]octan-7-yl}carbamate can undergo several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry .
The mechanism of action for tert-butyl N-{5-azaspiro[2.5]octan-7-yl}carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The spirocyclic structure allows for selective binding due to its conformational rigidity, which enhances its potential as an inhibitor or modulator of biological activity. The carbamate group facilitates interactions through hydrogen bonding and other non-covalent interactions, thereby influencing target activity .
Key chemical properties include:
These properties make it suitable for various applications in both research and industrial contexts .
Tert-butyl N-{5-azaspiro[2.5]octan-7-yl}carbamate finds applications across multiple fields:
The compound's unique structure and properties position it as a valuable tool in scientific research and industrial innovation .
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8